molecular formula C6H13NO2 B13217966 4-Amino-2-hydroxy-3,3-dimethylbutanal

4-Amino-2-hydroxy-3,3-dimethylbutanal

Cat. No.: B13217966
M. Wt: 131.17 g/mol
InChI Key: FLEGYOZIUTULDE-UHFFFAOYSA-N
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Description

4-Amino-2-hydroxy-3,3-dimethylbutanal is an organic compound with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol . This compound is characterized by the presence of an amino group, a hydroxyl group, and an aldehyde group attached to a butane backbone. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-hydroxy-3,3-dimethylbutanal can be achieved through several methods. One common approach involves the alkylation of isobutene with ethylene to form 3,3-dimethylbutanol, which is then oxidized to 3,3-dimethylbutanal

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical processes. These processes typically utilize catalysts and optimized reaction conditions to maximize yield and purity. For example, the vapor phase dehydrogenation of 3,3-dimethylbutanol over a copper catalyst is a common method used to produce 3,3-dimethylbutanal .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-hydroxy-3,3-dimethylbutanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-Amino-2-hydroxy-3,3-dimethylbutanoic acid.

    Reduction: 4-Amino-2-hydroxy-3,3-dimethylbutanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Amino-2-hydroxy-3,3-dimethylbutanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-2-hydroxy-3,3-dimethylbutanal involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes and pathways, leading to various effects depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-hydroxy-3,3-dimethylbutanal is unique due to the presence of both amino and hydroxyl groups, which enhance its reactivity and versatility in various chemical and biological processes. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

4-amino-2-hydroxy-3,3-dimethylbutanal

InChI

InChI=1S/C6H13NO2/c1-6(2,4-7)5(9)3-8/h3,5,9H,4,7H2,1-2H3

InChI Key

FLEGYOZIUTULDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C(C=O)O

Origin of Product

United States

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